D-Glucono-1,4-lactone

Übersicht

Beschreibung

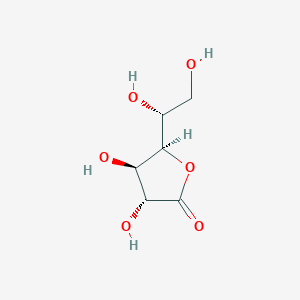

D-Glucono-1,4-lactone is a molecule that autohydrolyses in water solution at room temperature, forming D-gluconic acid. It initially possesses a sweet taste that gradually turns sour as the solution pH falls due to the generated hydronium ions, which dominate the solution's properties and taste perceptions (Parke et al., 1997).

Synthesis Analysis

Silylation reactions of glucono-1,5-lactone can yield the persilylated 1,4-lactone depending on the reaction conditions employed. The structure of 2,3,5,6-tetra-O-(tert-butyldimethylsilyl)-D-glucono-1,4-lactone has been confirmed by X-ray crystallography (Murphy et al., 2003).

Molecular Structure Analysis

The crystal structure of D-glucono-(1,5)-lactone has been determined by three-dimensional X-ray analysis, showcasing a distorted half-chair conformation on the O-lactone ring system due to the planar carbonyl group restraint (Hackert & Jacobson, 1971).

Chemical Reactions and Properties

The interaction of D-glucono-1,5-lactone with water has been studied, including the interconversion of D-glucono-1,5-lactone, D-gluconic acid, and D-glucono-1,4-lactone. The 1,4-lactone is more stable than the 1,5-lactone, and rate constants for these hydrolysis reactions have been determined (Combes & Birch, 1988).

Physical Properties Analysis

Changes in both apparent specific volume and apparent isentropic compressibility during the autohydrolysis of D-glucono-1,5-lactone to D-glucono-1,4-lactone illustrate increasing solute-solvent interaction and disturbance of water structure. These changes correlate with the taste transition from sweet to sour, although they do not explain the weak bitterness accompanying them (Parke et al., 1997).

Chemical Properties Analysis

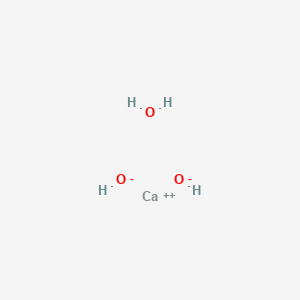

The interaction of D-glucono-1,5-lactone with alkaline earth metal ions in aqueous solution has been investigated, leading to the formation of metal-sugar salts such as Mg(D-gluconate)2·2H2O and Ca(D-gluconate)2. These salts exhibit specific spectroscopic and structural patterns indicating the coordination of the metal ions with the sugar anions through carboxylate and OH groups (Tajmir-Riahi, 1990).

Wissenschaftliche Forschungsanwendungen

-

Food Industry

- Field : Food Science and Technology

- Application : D-Glucono-1,4-lactone, also known as gluconolactone, is a food additive with the E-number E575 used as a sequestrant, an acidifier, or a curing, pickling, or leavening agent . It is a lactone of D-gluconic acid .

- Method : It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The rate of hydrolysis of GDL is increased by heat and high pH .

- Results : Upon addition to water, GDL is partially hydrolysed to gluconic acid, with the balance between the lactone form and the acid form established as a chemical equilibrium .

-

Dairy Products

- Field : Dairy Science

- Application : GDL is commonly used in the dairy industry to cause gelation of sodium caseinate by acidification . It helps to overcome the difficulties and variations of using starter bacterial cultures .

- Method : GDL is added to the dairy product and it hydrolyses in water to gluconic acid, which causes the acidification .

- Results : The acidification leads to the gelation of sodium caseinate, which is important in the production of certain dairy products .

-

Pharmaceutical Industry

- Field : Pharmaceutical Sciences

- Application : D-Glucono-1,4-lactone is used in the pharmaceutical industry for its beneficial effects on liver damage caused by tuberculosis drugs . It is also used to increase attention and enhance athletic performance .

- Results : The outcomes obtained would also depend on the specific therapeutic context, but generally, it is used for preventing liver damage and enhancing cognitive and physical performance .

-

Bakery Products

- Field : Food Science and Technology

- Application : D-Glucono-1,4-lactone is used in bakery products such as refrigerated or frozen dough products, premium cookies, cake doughnuts, and quick bread type products .

- Method : It is added to the dough during the mixing process to control the pH and improve the texture and flavor of the baked goods .

- Results : The use of D-Glucono-1,4-lactone in bakery products results in improved texture, flavor, and shelf-life .

-

Synthesis of Bioactive Compounds

- Field : Organic Chemistry

- Application : D-Glucono-1,4-lactone is used as a building block for the synthesis of important bioactive compounds and natural products .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway or chemical reaction being carried out .

- Results : The outcomes obtained would also depend on the specific synthesis pathway or chemical reaction, but generally, it is used to produce a variety of bioactive compounds with potential therapeutic applications .

-

Antioxidant Activity

- Field : Food Science and Technology

- Application : D-Glucono-1,4-lactone has antioxidant activity and is used in various food products for this property .

- Method : It is added to food products to prevent oxidation and extend shelf life .

- Results : The use of D-Glucono-1,4-lactone as an antioxidant in food products can help to maintain freshness and prevent spoilage .

-

Synthesis of Important Bioactive Compounds

- Field : Organic Chemistry

- Application : D-Glucono-1,4-lactone is used as a building block for the synthesis of important bioactive compounds and natural products . This group of compounds includes aldonolactones, other related monocyclic lactones and bicyclic systems .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway or chemical reaction being carried out .

- Results : The outcomes obtained would also depend on the specific synthesis pathway or chemical reaction, but generally, it is used to produce a variety of bioactive compounds with potential therapeutic applications .

-

Fermentation

- Field : Food Science and Technology

- Application : The yeast Saccharomyces bulderi can be used to ferment gluconolactone to ethanol and carbon dioxide .

- Method : Gluconolactone at 1 or 2% in a mineral media solution causes the pH to drop below 3 .

- Results : The fermentation process results in the production of ethanol and carbon dioxide .

-

Inhibition of Enzyme Activity

- Field : Biochemistry

- Application : D-Glucono-1,4-lactone is a complete inhibitor of the enzyme amygdalin beta-glucosidase at concentrations of 1 mM .

- Results : The outcomes obtained would also depend on the specific experimental context, but generally, it is used to inhibit the activity of the enzyme amygdalin beta-glucosidase .

-

Cereal Seed, Meat, Seafood, Tofu, Sauces and Dressings

- Field : Food Science and Technology

- Application : D-Glucono-1,4-lactone is used in various food products such as cereal seed, meat, seafood, tofu, sauces and dressings .

- Method : It is added to these food products to improve their texture, flavor, and shelf-life .

- Results : The use of D-Glucono-1,4-lactone in these food products results in improved texture, flavor, and shelf-life .

-

Moisturizing Activity

- Field : Cosmetics

- Application : D-Glucono-1,4-lactone has moisturizing activity and is used in various cosmetic products for this property .

- Method : It is added to cosmetic products to improve their moisturizing properties .

- Results : The use of D-Glucono-1,4-lactone as a moisturizer in cosmetic products can help to maintain skin hydration .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

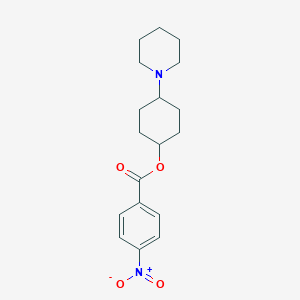

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316621 | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucono-1,4-lactone | |

CAS RN |

1198-69-2 | |

| Record name | D-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-GLUCONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)